molecular formula C16H11ClO3 B13334070 8-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one

8-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B13334070
M. Wt: 286.71 g/mol
InChI Key: KFQREXCZAATZLM-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of 4-methoxybenzaldehyde with 8-chloro-4H-chromen-4-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and hydroxy derivatives.

    Reduction: Hydroxychromones.

    Substitution: Various substituted chromones depending on the nucleophile used.

Scientific Research Applications

8-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. The compound’s ability to scavenge free radicals and reduce oxidative damage is a key aspect of its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
  • 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

Uniqueness

Compared to similar compounds, 8-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one exhibits unique structural features that contribute to its distinct biological activities. The presence of the chromone core and specific substituents enhances its potential as a therapeutic agent and differentiates it from other related compounds .

Properties

Molecular Formula

C16H11ClO3

Molecular Weight

286.71 g/mol

IUPAC Name

8-chloro-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H11ClO3/c1-19-11-7-5-10(6-8-11)15-9-14(18)12-3-2-4-13(17)16(12)20-15/h2-9H,1H3

InChI Key

KFQREXCZAATZLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC=C3)Cl

Origin of Product

United States

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